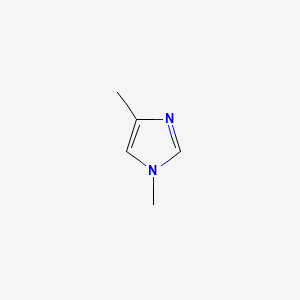
2-(4-Chloro-2-methylphenoxy)acetohydrazide
Overview
Description
The compound 2-(4-Chloro-2-methylphenoxy)acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential therapeutic applications. While the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituent groups on the phenyl ring have been synthesized and investigated for their biological activities. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been explored for their enzyme inhibition properties , and analogues of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide have been studied for antileishmanial activity .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted phenols with chloroacetate esters in the presence of a base, followed by treatment with hydrazine hydrate. For example, the synthesis of (2-methyl-phenoxy)-acetohydrazide was achieved by refluxing o-cresol with ethyl chloroacetate and anhydrous potassium carbonate in dry acetone . Similarly, 2-(4-methoxyphenoxy)acetohydrazide was prepared by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . These methods could potentially be adapted for the synthesis of 2-(4-Chloro-2-methylphenoxy)acetohydrazide.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of phenoxy and hydrazide groups. The crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, revealed that it crystallizes in the monoclinic system with molecules linked into two-dimensional networks by hydrogen bonds . Another compound, 2-(4-methoxyphenoxy)acetohydrazide, showed a relatively short N—N bond length, indicating electronic delocalization within the molecule . These structural features are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo various chemical reactions, including cyclization and aminomethylation, to yield heterocyclic compounds with potential biological activities. For instance, the cyclization of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides led to the formation of triazole-thiones . Aminomethylation of these compounds with formaldehyde and N-methyl/phenylpiperazine produced Mannich bases . These reactions demonstrate the chemical versatility of acetohydrazide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure affects the melting point and solubility of these compounds. The electronic delocalization within the molecule can impact the chemical reactivity and stability. The substituents on the phenyl ring can also modify the lipophilicity, which is important for the biological activity and pharmacokinetic properties of the compounds .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial Properties: A study synthesized novel compounds from 2-(4-Chloro-2-methylphenoxy)acetohydrazide, demonstrating their significant antibacterial and antifungal activities. This work highlights the compound's role in developing new antimicrobial agents (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Activities
- Pain and Inflammation Management: Research into 2-(4-Chloro-2-methylphenoxy)acetohydrazide derivatives uncovered their potential analgesic and anti-inflammatory effects. These findings suggest applications in creating new treatments for pain and inflammation (Dewangan et al., 2015).
Anticancer Activities
- Anticancer Potential: Another study focused on synthesizing aryloxyacetic acid hydrazide derivatives, including 2-(4-Chloro-2-methylphenoxy)acetohydrazide, to evaluate their anticancer activities. Certain derivatives showed strong growth inhibition against gastric cancer cell lines, indicating the compound's utility in anticancer research (Şenkardeş et al., 2021).
Environmental Applications
- Herbicidal Activity and Environmental Monitoring: The compound has also been investigated for its role in environmental science, particularly in the photocatalytic decomposition of related herbicides. This research contributes to understanding how such compounds can be broken down in environmental contexts, potentially mitigating their impact (Topalov et al., 2001).
Safety and Hazards
The safety information for “2-(4-Chloro-2-methylphenoxy)acetohydrazide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Relevant Papers The relevant papers for “2-(4-Chloro-2-methylphenoxy)acetohydrazide” include studies on its synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluations .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQVZCTYFYWQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185851 | |
| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)acetohydrazide | |
CAS RN |
32022-38-1 | |
| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032022381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32022-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)











![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)